molecular formula C8H11BrN2 B8458278 3-Bromo-2-methylaminomethyl-phenylamine

3-Bromo-2-methylaminomethyl-phenylamine

Cat. No.: B8458278
M. Wt: 215.09 g/mol
InChI Key: GQVVUUVQKDEZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-methylaminomethyl-phenylamine is a chemical compound for research and development. This product is intended for laboratory use by trained professionals. It is not for diagnostic or therapeutic use, nor for use in humans or animals. Please consult the product's Certificate of Analysis for data on identification, purity, and safety. Handle with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

3-bromo-2-(methylaminomethyl)aniline

InChI

InChI=1S/C8H11BrN2/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5,10H2,1H3

InChI Key

GQVVUUVQKDEZEA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC=C1Br)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 2 Methylaminomethyl Phenylamine

Precursor Synthesis Strategies

The synthesis of 3-Bromo-2-methylaminomethyl-phenylamine relies on the availability of appropriately functionalized precursors. The primary strategies involve the preparation of a brominated aniline (B41778) core and the components required for the aminomethyl moiety.

Synthesis of Brominated Anilines (e.g., 3-Bromo-2-methylaniline) as Key Intermediates

One common method involves the reduction of a nitroaromatic precursor. For instance, 1-bromo-2-methyl-3-nitrobenzene can be reduced to 3-bromo-2-methylaniline (B1266185) in high yield. This reduction can be achieved using various reagents, with stannous dichloride (SnCl₂) in ethanol (B145695) or iron filings in an ethanol/ammonium (B1175870) chloride solution being effective.

Another approach starts from 3-bromo-2-methylbenzoylacetamide, which upon heating in an ethanol solution containing hydrogen chloride, yields 3-bromo-2-methylaniline. Direct bromination of 2-methylaniline is also a potential route, though controlling the regioselectivity to obtain the desired 3-bromo isomer over other possibilities requires careful selection of brominating agents and reaction conditions.

Below is a table summarizing research findings on the synthesis of the key intermediate, 3-bromo-2-methylaniline.

Starting MaterialReagents and ConditionsYieldReference
1-bromo-2-methyl-3-nitrobenzeneStannous dichloride hydrate, ethanol, 80°C, 3 hours95%
1-bromo-2-methyl-3-nitrobenzeneIron filings, EtOH, saturated NH₄Cl (aq), 4°C, 70 hours94%
3-bromo-2-methylbenzoylacetamideEthanol, hydrogen chloride, heat, 3 hours75%

Preparation of Substituted Aminomethyl Moieties

The "methylaminomethyl" group is typically not prepared as a standalone reagent but is constructed directly on the aniline substrate during the aminomethylation step. This is achieved by using a combination of a formaldehyde (B43269) source and methylamine (B109427).

Common sources for this transformation include:

Formaldehyde: Often used as an aqueous solution (formalin) or in its polymeric form, paraformaldehyde, which depolymerizes under reaction conditions.

Methylamine: Can be used as a solution in a solvent like ethanol or water, or as its hydrochloride salt (CH₃NH₃Cl), from which the free amine is generated in situ. The synthesis of methylamine hydrochloride can be accomplished through various methods, including the reaction of ammonium chloride with formalin. youtube.com

Alternatively, pre-formed reagents known as Eschenmoser's salt analogues, such as N,N-dimethylmethyleneiminium chloride ([(CH₃)₂N=CH₂]Cl), can be used for aminomethylation. sigmaaldrich.com For the synthesis of the target compound, a methyl-analogue like N-methylmethyleneiminium chloride would be required. These iminium salts are powerful electrophiles for introducing the aminomethyl group.

Introduction of the Methylaminomethyl Group via Aminomethylation Reactions

Aminomethylation is a key transformation that introduces the methylaminomethyl side chain onto the aromatic ring of the brominated aniline precursor. The position of this introduction is directed by the existing substituents on the ring. For 3-bromo-2-methylaniline, the amino group is a strong ortho-, para-director. However, due to steric hindrance from the adjacent methyl group, functionalization at the C6 position is less likely, making the ortho position (C2 relative to the amino group) a potential site for electrophilic attack if the amino group is appropriately protected. More commonly, direct aminomethylation occurs at the nitrogen atom or requires specific reaction types to functionalize the ring. A more plausible strategy involves starting with 3-bromoaniline (B18343) and directing the aminomethylation to the C2 position.

Formaldehyde and Secondary Amine-Based Mannich-Type Reactions

The Mannich reaction is a classic three-component reaction that assembles a carbon nucleophile (in this case, the aromatic ring), an aldehyde (formaldehyde), and an amine (methylamine) to form an "aminomethylated" product. uni.lu The reaction proceeds through the formation of an electrophilic iminium ion (in situ from formaldehyde and methylamine), which is then attacked by the nucleophilic aromatic ring.

For an arylamine like 3-bromo-2-methylaniline, the reaction would involve:

Formation of N-methylmethaniminium ion (CH₂=N⁺HCH₃) from formaldehyde and methylamine under acidic conditions.

Electrophilic aromatic substitution, where the electron-rich aniline ring attacks the iminium ion.

This reaction is widely applied in the synthesis of numerous pharmaceuticals and natural products. ppor.az The specific conditions, such as solvent and catalyst, can be optimized to improve yields and selectivity. researchgate.net

Petasis Borono-Mannich Reaction Pathways for Arylamines

The Petasis borono-Mannich (PBM) reaction is a powerful multi-component reaction that couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. chemicalbook.comstackexchange.com This reaction has emerged as a potent tool for synthesizing biologically relevant molecules. chemicalbook.com

While the classic Petasis reaction often involves aldehydes like glyoxylic acid, it can be adapted for aminomethylation using paraformaldehyde. sigmaaldrich.com A hypothetical pathway for functionalizing an arylamine could involve the reaction of the aniline, paraformaldehyde, and a suitable boronic acid. The reaction mechanism is believed to involve the formation of an iminium ion, which then reacts with a boronate "ate" complex. chemicalbook.com The versatility of the Petasis reaction allows for a wide range of amines and boronic acids to be used, making it a flexible method for creating diverse molecular structures. chempanda.com

Nucleophilic Substitution Approaches for Aminomethyl Functionalization

An alternative strategy involves a two-step nucleophilic substitution pathway. This approach requires the initial introduction of a halomethyl group (e.g., chloromethyl or bromomethyl) onto the aromatic ring, followed by substitution with methylamine.

The synthetic sequence would be as follows:

Halomethylation: A chloromethyl group (-CH₂Cl) is introduced onto the aromatic ring of a protected 3-bromo-2-methylaniline precursor. This is often achieved through the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst. Protection of the aniline's amino group (e.g., by acetylation) is necessary beforehand to prevent side reactions.

Nucleophilic Substitution: The resulting chloromethylated intermediate is then treated with methylamine. The nitrogen atom of methylamine acts as a nucleophile, displacing the chloride ion to form the desired C-N bond and create the methylaminomethyl side chain.

Deprotection: The protecting group on the aniline nitrogen is removed to yield the final product, this compound.

This method offers a controlled, stepwise approach to the final product, separating the C-C bond formation (chloromethylation) from the C-N bond formation (substitution).

Strategies for Selective Bromination of Substituted Phenylamine Precursors

The introduction of a bromine atom at a specific position on a phenylamine precursor is a key challenge in the synthesis of this compound. The regiochemical outcome of electrophilic bromination is dictated by the electronic and steric effects of the substituents already present on the aromatic ring. The amino group (-NH2) and the methylaminomethyl group are both activating, ortho-, para-directing groups. Therefore, direct bromination of a precursor like 2-methylaminomethyl-phenylamine would likely lead to a mixture of products, with bromination occurring at the positions ortho and para to the powerful amino group.

To achieve the desired 3-bromo substitution pattern (meta to the amino group and ortho to the methylaminomethyl group), several strategies can be employed:

Use of Protecting Groups: The strong activating and directing effect of the amino group can be temporarily masked by converting it into a less activating group, such as an amide (e.g., acetamide). This modification can alter the regioselectivity of the subsequent bromination step.

Halogen Dance Reaction: In some cases, a thermodynamically controlled isomerization, known as the halogen dance, can be used to move a halogen atom from one position to another on an aromatic ring, although this is less common for achieving specific isomers from scratch.

Directed Bromination via Catalysis: Modern synthetic methods increasingly rely on transition-metal catalysis to control regioselectivity. For instance, copper-promoted C-H bromination has been shown to be highly site-selective in related systems like 8-aminoquinoline (B160924) amides. beilstein-journals.orgbeilstein-journals.org In this approach, a directing group coordinates to the metal catalyst, which then delivers the bromine electrophile to a specific nearby C-H bond. While not directly reported for this specific molecule, this strategy offers a promising avenue for selective C-H functionalization. beilstein-journals.orgbeilstein-journals.org

Multi-step Synthesis: A more reliable approach involves a multi-step sequence where the substitution pattern is built logically. For example, starting with 3-bromo-2-methylaniline, the methylaminomethyl group could be introduced in a subsequent step. guidechem.com The synthesis of 3-bromo-2-methylaniline itself can be achieved by the bromination of 2-methylaniline or through the reduction of 1-bromo-2-methyl-3-nitrobenzene. guidechem.com

The choice of brominating agent is also critical. While elemental bromine (Br₂) is common, other reagents offer different reactivity profiles and may improve selectivity.

Brominating AgentTypical ConditionsNotes
Bromine (Br₂)Acetic acid or other polar solventsHighly reactive; can lead to over-bromination and mixtures of isomers.
N-Bromosuccinimide (NBS)DMF, CCl₄, often with a radical initiator or acid catalystMilder alternative to Br₂; useful for selective bromination. acs.org
Copper(II) Bromide (CuBr₂)Various solvents, often at elevated temperaturesCan be used for both electrophilic and radical brominations. beilstein-journals.org
Alkyl Bromides with CatalystDMSO, Cu(OAc)₂·H₂O, elevated temperatureFunctions as a bromine source in copper-promoted C-H bromination. beilstein-journals.orgbeilstein-journals.org

Regioselective Functionalization Approaches

Regioselective functionalization refers to any method that preferentially introduces a functional group at one specific position over other possible positions. For a molecule like this compound, this involves controlling the placement of three substituents in a 1,2,3-pattern.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The principle relies on the use of a "Directed Metalation Group" (DMG) on the aromatic ring. This group, typically containing a heteroatom like oxygen or nitrogen, coordinates to a strong organolithium base (e.g., n-butyllithium). baranlab.orguwindsor.ca This coordination positions the base to deprotonate the nearest (ortho) C-H bond, creating a specific aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a wide variety of electrophiles to install a new functional group exclusively at that ortho position.

In the context of synthesizing this compound, DoM could be envisioned in several ways:

Starting from a Phenylamine: The amino group itself can be a moderate DMG, but it is often converted to a more powerful one, such as a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-NHBoc), to ensure efficient and clean lithiation. Starting with 3-bromoaniline, the amino group could be protected and then used to direct lithiation to the C2 position. The resulting aryllithium could then react with an electrophile like N,N-dimethylformamide (DMF) followed by reduction, or with a chloromethylamine equivalent to install the methylaminomethyl side chain.

Starting from a Benzylamine (B48309): A protected benzylamine derivative can also serve as a precursor, where the nitrogen-containing group directs lithiation. wikipedia.org

The effectiveness of a DMG is crucial for the success of the reaction. Tertiary amine and amide groups are considered strong DMGs. wikipedia.orgorganic-chemistry.org

DMG Functional GroupRelative StrengthExample Electrophiles
-CONR₂ (Amide)StrongI₂, Br₂, MeI, CO₂, RCHO
-OCONR₂ (Carbamate)StrongI₂, Br₂, MeI, CO₂, RCHO
-NR₂ (Tertiary Amine)ModerateI₂, Br₂, MeI, CO₂, RCHO
-OMe (Methoxy)ModerateI₂, Br₂, MeI, CO₂, RCHO
-NH₂ (Amino)Weak (often protected)-

Exploration of Photochemical Synthesis Routes for Analogous Compounds

Photochemical reactions, which utilize light to initiate chemical transformations, offer unique pathways for synthesis that are often inaccessible through traditional thermal methods. For compounds analogous to this compound, photochemistry provides innovative ways to form C-Br and C-N bonds.

Visible-light photoredox catalysis has emerged as a particularly mild and efficient tool. nih.gov In this approach, a photocatalyst absorbs visible light and uses that energy to facilitate single-electron transfer processes, generating highly reactive radical intermediates. This methodology has been successfully applied to the bromonitroalkylation of alkenes, where bromonitromethane (B42901) serves as a source for both a bromine atom and a nitroalkyl radical. nih.govrsc.org This type of reaction allows for the simultaneous and regioselective formation of new C-Br and C-C bonds. While this specific reaction applies to alkenes, the underlying principles can be adapted to functionalize aromatic systems.

Another relevant photochemical strategy involves the in situ generation of bromine radicals (Br•). researchoutreach.org Light can be used to cleave the Br-Br bond in molecular bromine, creating highly reactive radicals that can participate in C-H functionalization reactions. researchoutreach.org This technique can be harnessed in flow chemistry reactors to safely handle and utilize bromine, generating it only as needed from precursors like hydrogen bromide and sodium bromate. researchoutreach.org Such methods could be explored for the late-stage bromination of complex phenylamine derivatives.

Reactivity and Mechanistic Investigations of 3 Bromo 2 Methylaminomethyl Phenylamine

Reactions Involving the Aromatic Bromine Atom

The carbon-bromine bond on the aromatic ring is a primary site for transformations that form new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and the formation of organometallic intermediates are principal pathways for functionalizing this position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl bromide. The general reactivity order for aryl halides in these reactions is typically Ar-I > Ar-Br > Ar-Cl, making the bromo-substituent on 3-Bromo-2-methylaminomethyl-phenylamine a suitable handle for such transformations wuxiapptec.com. The catalytic cycle for these reactions generally involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (Suzuki) or amine coordination and deprotonation (Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the catalyst wuxiapptec.comwikipedia.org.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond wikipedia.orglibretexts.org. The base activates the boronic acid, facilitating the transmetalation step organic-chemistry.org. For a substrate like this compound, this would enable the introduction of various aryl, heteroaryl, or vinyl groups. The reaction has been successfully applied to similar structures, such as 4-bromo-2-methylaniline, to produce biaryl compounds mdpi.comresearchgate.net.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, also using a palladium catalyst and a base wikipedia.orgorganic-chemistry.org. This reaction would append a vinyl group to the aromatic ring of the title compound. A wide range of palladium catalysts, including those with phosphine and N-heterocyclic carbene (NHC) ligands, are effective for this transformation, which often requires elevated temperatures nih.gov.

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds by coupling an aryl halide with an amine wikipedia.orgalfa-chemistry.com. Applying this to this compound would involve reacting it with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base like sodium tert-butoxide alfa-chemistry.com. This would yield a disubstituted diamine derivative. A potential challenge with this substrate is the presence of two amine functionalities, which could coordinate with the palladium catalyst and potentially inhibit the catalytic cycle, an issue noted in reactions with similar structures like 3-halo-2-aminopyridines nih.gov. Careful selection of ligands and reaction conditions would be crucial to achieve selective C-N coupling at the bromine position.

Table 1: Representative Conditions for Cross-Coupling Reactions on Analogous Bromo-Aniline Substrates

Reaction Aryl Bromide Coupling Partner Catalyst System Base Solvent Yield
Suzuki Coupling mdpi.com 4-bromo-2-methylaniline Arylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 33-46%
Buchwald-Hartwig Amination nih.gov 3-bromo-2-aminopyridine Morpholine RuPhos-precatalyst LiHMDS Toluene 81%
Heck Reaction nih.gov 4-bromoacetophenone Styrene Pd(OAc)₂ / NHC precursor K₂CO₃ H₂O/Toluene 95%

Nucleophilic aromatic substitution (SNAr) typically occurs when a nucleophile displaces a leaving group on an aromatic ring. The most common mechanism is the addition-elimination pathway, which is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group chemistrysteps.commasterorganicchemistry.com. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex chemistrysteps.com.

In the case of this compound, the substituents on the ring are the primary amine (-NH₂) and the methylaminomethyl group (-CH₂NHCH₃). Both of these groups are electron-donating in nature. Electron-donating groups destabilize the negatively charged intermediate required for the SNAr mechanism, thereby deactivating the ring towards this type of substitution masterorganicchemistry.com. Consequently, direct displacement of the bromine atom by a nucleophile via the addition-elimination pathway is not expected to be a viable reaction for this compound under typical SNAr conditions.

The conversion of an aryl bromide to a Grignard reagent (using magnesium metal) or an organolithium reagent (using an alkyllithium reagent or lithium metal) is a fundamental transformation in organic synthesis for creating a nucleophilic carbon center masterorganicchemistry.comlibretexts.org. However, this process is incompatible with acidic protons in the substrate molecule.

This compound possesses two N-H bonds: one in the primary amine (-NH₂) and one in the secondary amine (-CH₂NHCH₃). These protons are acidic enough to react rapidly with the highly basic Grignard or organolithium reagents as they are formed libretexts.org. This acid-base reaction would quench the organometallic species, preventing its formation and any subsequent reaction with an electrophile. Therefore, to successfully form a Grignard or organolithium reagent from this compound, the amine functionalities would first need to be protected with suitable protecting groups that can withstand the reaction conditions and be removed later.

Oxidative and Reductive Transformations of the Compound

The presence of both amino groups and a bromo substituent on the aromatic ring suggests that this compound can undergo a variety of oxidative and reductive reactions. These transformations can lead to the formation of novel heterocyclic systems or the modification of the existing functional groups.

Oxidative Transformations:

A primary avenue for the oxidative transformation of this compound and related 2-aminobenzylamines involves intramolecular cyclization reactions. These reactions, often facilitated by a range of oxidants, can lead to the formation of valuable heterocyclic scaffolds such as quinazolines. For instance, the condensation of 2-aminobenzylamines with aldehydes, followed by an oxidative step using reagents like manganese dioxide (MnO2), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or sodium hypochlorite (NaOCl), is a known method for quinazoline synthesis. researchgate.net Similarly, reactions with primary alcohols can proceed via an acceptorless dehydrogenative coupling mechanism to yield quinazolines. researchgate.net

Visible-light-mediated photocatalysis offers a modern and sustainable approach to such oxidative cyclizations. In the presence of an organic photocatalyst like anthraquinone and an oxidant such as dimethyl sulfoxide (DMSO), 2-aminobenzyl alcohols (a related class of compounds) can react with secondary alcohols to form quinolines. organic-chemistry.orgacs.org This suggests that this compound could potentially undergo analogous photocatalytic transformations.

Furthermore, metal-catalyzed oxidative cyclization is another plausible reaction pathway. Ruthenium catalysts, for example, have been employed in the oxidative cyclization of 2-aminobenzyl alcohol with ketones to produce quinolines in a modified Friedländer synthesis. researchgate.net The presence of the bromo-substituent in this compound could influence the electronic properties of the aromatic ring and, consequently, the efficiency and regioselectivity of these cyclization reactions.

The following table summarizes potential oxidative cyclization reactions based on the reactivity of analogous compounds.

ReactantReagent/CatalystProduct Type
AldehydeMnO2, DDQ, or NaOClQuinazoline
Primary AlcoholPt/CeO2Quinazoline
Secondary AlcoholAnthraquinone, DMSO, Visible LightQuinoline
KetoneRuthenium Catalyst, KOHQuinoline

Reductive Transformations:

Reductive transformations of this compound would likely target the carbon-bromine bond. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) and a hydrogen source, is a standard method for the dehalogenation of aryl bromides. This would result in the formation of 2-methylaminomethyl-phenylamine.

Alternatively, the bromo group can be reductively removed using hydride reagents, although this is generally less common for aryl halides compared to catalytic hydrogenation. The choice of reducing agent and reaction conditions would be crucial to avoid the reduction of other functional groups present in the molecule.

Catalytic Transformations Facilitated by the Compound or its Derivatives

The structure of this compound, featuring two nitrogen atoms in a 1,2-disubstituted aromatic arrangement, makes it an attractive candidate for use as a ligand in coordination chemistry and catalysis. The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center to form a stable complex.

Derivatives of 2-aminobenzylamine have been explored for their ability to form complexes with various transition metals. These complexes can then be utilized as catalysts in a range of organic transformations. For example, ruthenium complexes bearing 3,4-dihydroquinazoline ligands, which can be synthesized from 2-aminobenzylamine derivatives, have been studied for their catalytic activity. nih.gov

The presence of the bromo substituent on the phenyl ring of this compound offers a strategic advantage. This bromine atom can serve as a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the tuning of the steric and electronic properties of the ligand, which in turn can influence the activity and selectivity of the corresponding metal catalyst.

For instance, the bromo group could be replaced with various aryl, alkyl, or phosphine groups. The introduction of a bulky substituent ortho to the amino group could create a specific steric environment around the metal center, potentially leading to enhanced enantioselectivity in asymmetric catalysis.

The potential catalytic applications of metal complexes derived from this compound are broad and could include:

Cross-coupling reactions: Catalyzing the formation of carbon-carbon and carbon-heteroatom bonds.

Hydrogenation and transfer hydrogenation: For the reduction of unsaturated compounds.

Oxidation reactions: Catalyzing the selective oxidation of various substrates.

The synthesis of such metal complexes would typically involve the reaction of this compound with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent.

The table below outlines the potential for this compound and its derivatives as ligands in catalysis.

Ligand TypeMetal Center (Example)Potential Catalytic Application
Bidentate N,N-ligandRuthenium, Palladium, CopperCross-coupling, Hydrogenation, Oxidation
Functionalized ligand (via Br)Rhodium, IridiumAsymmetric Catalysis

Role of 3 Bromo 2 Methylaminomethyl Phenylamine As a Synthetic Building Block

Precursor for Diversely Substituted Aromatic and Heterocyclic Systems

The structural features of 3-Bromo-2-methylaminomethyl-phenylamine make it an adept precursor for a variety of aromatic and heterocyclic compounds. The ortho-disposed amino and methylaminomethyl groups can be considered analogous to an o-phenylenediamine (B120857) moiety, a classic starting material for the synthesis of numerous heterocyclic systems. This arrangement allows for cyclization reactions with various electrophiles to form fused heterocyclic rings.

For instance, o-phenylenediamines are widely used in condensation reactions with aldehydes, carboxylic acids, or their derivatives to synthesize benzimidazoles, a class of compounds with significant biological activity. mdpi.comrsc.org The reaction with aldehydes, often promoted by catalysts like supported gold nanoparticles, proceeds through an initial imine formation followed by cyclization and aromatization to yield 2-substituted benzimidazoles. mdpi.com Similarly, the reaction with dicarbonyl compounds can lead to the formation of quinoxalines. rsc.org Given this precedent, this compound is a promising substrate for generating novel, substituted benzimidazole (B57391) or related heterocyclic analogs.

Furthermore, the bromine atom on the phenyl ring serves as a versatile handle for introducing additional functionality through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the late-stage introduction of aryl, alkyl, or amino groups, dramatically increasing the molecular diversity achievable from this single precursor. The reactivity of brominated aromatic compounds is well-established, and this feature significantly enhances the utility of this compound as a scaffold for combinatorial chemistry and drug discovery programs. sciencescholar.us

Intermediate in the Synthesis of Complex Organic Molecules

Beyond the synthesis of simple heterocycles, this compound serves as a valuable intermediate in the assembly of more intricate molecular architectures. Its combination of functional groups facilitates its incorporation into multi-step synthetic sequences aimed at producing complex organic molecules with potential applications in medicinal chemistry and materials science.

Polycyclic ring structures are core components of many natural products and pharmacologically active molecules, and their synthesis is a significant focus of organic chemistry. openaccessjournals.com Aniline (B41778) derivatives are frequently employed as key building blocks in strategies aimed at constructing these complex scaffolds. The amino group can direct the formation of new rings or participate in cyclization cascades to build up the polycyclic framework.

An example of a related transformation is the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, where an aminomethyl group is introduced onto a chromone (B188151) scaffold. researchgate.netnih.gov This process involves a Mannich reaction followed by an aza-Michael reaction and oxidation, demonstrating how aminomethyl functionalities can be key to building complex heterocyclic systems. While not starting from this compound itself, these synthetic strategies highlight the potential of its functional groups to participate in the construction of elaborate polycyclic structures. The presence of both an aniline nitrogen and a side-chain amine offers multiple pathways for annulation reactions to build fused ring systems.

The synthesis of pyrimidine (B1678525) derivatives is of great interest due to their prevalence in biologically active compounds, including many approved drugs. youtube.com Aniline derivatives are common starting materials for the synthesis of substituted aminopyrimidines. Research has shown that the closely related compound, 3-bromo-2-methylaniline (B1266185), is a crucial intermediate in the synthesis of novel pyrimidine analogs that function as highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitors. chemicalbook.com BTK is a key therapeutic target for various B-cell malignancies and autoimmune diseases. chemicalbook.com

The general synthesis of such compounds often involves the condensation of a substituted aniline with a pyrimidine core bearing a leaving group, such as a halogen. The reaction conditions can be tailored to control regioselectivity. The substitution pattern on the aniline ring is critical for modulating the biological activity and pharmacokinetic properties of the final pyrimidine product. For example, studies on other pyrimidine series have shown that a meta-bromo substitution on an aniline-derived portion can lead to significant antibacterial and antinociceptive properties. nih.gov This underscores the importance of brominated anilines, including this compound, as precursors for new therapeutic agents.

Starting Aniline DerivativeResulting Heterocycle ClassTherapeutic Target/Application
3-Bromo-2-methylanilinePyrimidine AnalogsBruton's tyrosine kinase (BTK) Inhibitors
o-PhenylenediaminesBenzimidazolesAnthelmintic drugs, various
Substituted AnilinesPyrimidinesAntibacterial, Antinociceptive

This table presents examples of how aniline derivatives are used to synthesize medicinally relevant heterocyclic compounds.

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern drug development. While this compound is not inherently chiral, it can be used as a prochiral starting material in stereocontrolled reactions. The primary or secondary amine functionalities can be converted into imines, which are versatile intermediates for asymmetric synthesis. dicp.ac.cn

Stereoselective reactions involving imines, such as aldol (B89426) reactions, allylations, or aziridinations, can be catalyzed by chiral catalysts to produce enantiomerically enriched products. dicp.ac.cn For example, the reaction of an imine derived from the aniline moiety with a nucleophile in the presence of a chiral Lewis acid could establish a new stereocenter. The resulting chiral amine can then be carried forward to construct more complex chiral molecules. The ability to control the stereochemical outcome of a reaction is crucial, and reactions are classified based on their selectivity. masterorganicchemistry.comyoutube.com

Stereoselective Reaction: A reaction in which one stereoisomer is formed or destroyed in preference to all others that might be formed or destroyed.

Stereospecific Reaction: A reaction in which stereochemically different starting materials react to give stereochemically different products.

By employing chiral catalysts or auxiliaries, the reactive functional groups on this compound can be guided to react in a highly controlled manner, leading to the formation of valuable chiral building blocks.

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of diverse compounds. Anilines are frequently used as one of the key components in many well-known MCRs. beilstein-journals.orgrsc.org

For example, anilines participate in the Ugi and Passerini reactions, which are among the most versatile isocyanide-based MCRs for synthesizing peptide-like structures and α-acyloxy carboxamides, respectively. researchgate.netorganic-chemistry.org In a typical Ugi four-component reaction, an amine (such as aniline), a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form a di-peptide derivative. The aniline nitrogen acts as the initial nucleophile, attacking the carbonyl component to form an iminium ion, which then drives the rest of the reaction cascade. Given its aniline functionality, this compound is a suitable candidate for participation in these and other MCRs, such as the synthesis of highly functionalized piperidines or quinolines. beilstein-journals.orgbeilstein-journals.org This would allow for the direct incorporation of its unique substitution pattern into complex, drug-like molecules in a highly efficient manner.

Multi-Component ReactionKey ReactantsTypical Product
Ugi Reaction Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acylamino Amide
Passerini Reaction Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acyloxy Carboxamide
Piperidine Synthesis Aniline, Aldehyde, β-Keto EsterSubstituted Piperidine

This table summarizes key multi-component reactions where aniline derivatives are commonly employed.

Foundation for Radiolabeled Analogs in Chemical Research

Radiolabeled compounds are indispensable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biological processes at the molecular level. The development of novel PET tracers often requires the synthesis of molecules containing a positron-emitting radionuclide.

The structure of this compound is particularly well-suited for the development of radiolabeled analogs. The presence of a bromine atom makes it a direct precursor for labeling with bromine radioisotopes, such as bromine-76 (B1195326) (T½ = 16.2 h), which is a positron emitter suitable for PET imaging. nih.gov Alternatively, the bromine can be replaced with other radionuclides via stannylation-iodination sequences (for radioiodine isotopes like I-124) or other organometallic coupling reactions. nih.gov The aniline group itself can be a target for radiolabeling, although the stability of such labels can be a concern. The ability to incorporate a radionuclide into this molecular scaffold allows researchers to study the pharmacokinetics, biodistribution, and target engagement of drugs derived from this core structure, providing critical data for drug development. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

The core of the 3-Bromo-2-methylaminomethyl-phenylamine structure is a substituted phenylenediamine, a class of compounds known to form relatively stable radical cations upon one-electron oxidation. nih.gov The presence of amino groups facilitates this process, and the resulting unpaired electron is typically delocalized across the aromatic π-system. EPR spectroscopy would be the definitive method to detect and characterize such a radical, providing detailed insight into its electronic structure. unibo.it

The analysis of an EPR spectrum can reveal two main features: the g-factor and the hyperfine splitting. The g-factor is characteristic of the radical's electronic environment. More detailed structural information is derived from hyperfine splitting, which arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei (hyperfine coupling). libretexts.org This interaction, or coupling, splits the EPR signal into a multiplet of lines, and the pattern and spacing of these lines are characteristic of the radical's structure. libretexts.org

For a hypothetical radical cation of this compound, the unpaired electron spin density would be distributed throughout the molecule. This distribution can be mapped by analyzing the hyperfine coupling constants (a) for each magnetic nucleus. The magnitude of the coupling constant is directly proportional to the spin density at that nucleus. libretexts.org The key magnetic nuclei in this molecule that would interact with the unpaired electron are ¹H, ¹⁴N, and the two isotopes of bromine, ⁷⁹Br and ⁸¹Br.

The expected hyperfine interactions would include:

Nitrogen Coupling: Coupling to the two non-equivalent ¹⁴N nuclei (I=1) of the primary amine (-NH₂) and the secondary amine (-NHCH₃) groups. This would provide critical information on the extent to which each nitrogen atom participates in the delocalization of the unpaired electron.

Proton Coupling: Interactions with the aromatic protons on the phenyl ring, as well as the protons on the nitrogen atoms and the methylaminomethyl substituent. The magnitude of these couplings would precisely map the spin density across the carbon and nitrogen framework. nih.gov

Bromine Coupling: The presence of a bromine atom introduces a further layer of complexity and information. Both stable isotopes, ⁷⁹Br and ⁸¹Br, have a nuclear spin of I=3/2 and would result in a characteristic splitting pattern. The magnitude of the bromine hyperfine coupling would indicate the degree of spin delocalization onto the bromine atom, providing insight into the electronic effect of the halogen substituent.

A hypothetical table of expected hyperfine coupling parameters for the radical cation of this compound is presented below. The values illustrate the type of data an EPR experiment would yield, which is crucial for understanding the electronic structure of the paramagnetic species.

NucleusNuclear Spin (I)Number of Equivalent NucleiExpected Hyperfine Coupling Constant (a)
¹⁴N (primary amine)11Provides insight into spin density on the primary amine.
¹⁴N (secondary amine)11Provides insight into spin density on the secondary amine.
¹H (aromatic)1/23Maps spin density distribution on the phenyl ring.
¹H (-NH₂)1/22Indicates spin density on the primary nitrogen.
¹H (-NHCH₃)1/21Indicates spin density on the secondary nitrogen.
¹H (-CH₂-)1/22Measures spin delocalization onto the methylene (B1212753) bridge via hyperconjugation.
¹H (-CH₃)1/23Measures spin delocalization onto the methyl group via hyperconjugation.
⁷⁹Br / ⁸¹Br3/21Reveals the electronic influence and spin polarization effect of the bromine substituent.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used method for calculating the electronic properties of molecules, such as their energies, electron densities, and molecular orbitals. DFT calculations for 3-Bromo-2-methylaminomethyl-phenylamine would typically be performed using a specific functional, such as B3LYP, and a basis set, such as 6-311++G(d,p), to provide a detailed understanding of its electronic characteristics. researchgate.net

Key electronic properties that can be determined from DFT calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further insights into the intramolecular and intermolecular bonding and interactions. nih.gov This analysis can reveal information about charge delocalization and hyperconjugative interactions within the molecule, which can influence its stability and reactivity. nih.gov

Illustrative Data from DFT Calculations:

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-5.8 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap4.6 eVIndicates chemical reactivity and stability
Dipole Moment2.5 DMeasure of the molecule's overall polarity

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space, known as conformers, and determining their relative energies. This can be achieved through computational methods such as potential energy surface (PES) scanning. researchgate.net

Hybrid simulation methods that combine fast analytical approaches with full atomic molecular dynamics can be particularly useful for exploring large and cooperative conformational changes. nih.gov The choice of force field (e.g., AMBER, CHARMM, GROMOS) is a critical aspect of MD simulations, as it dictates the potential energy function used to describe the interactions between atoms. researchgate.net

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. nih.gov DFT calculations can be used to determine the geometries and energies of these transition states, providing crucial information about the activation energy of the reaction.

For this compound, computational studies could be used to predict the mechanisms of various reactions, such as nucleophilic aromatic substitution or reactions involving the amine functional groups. researchgate.net By understanding the reaction mechanism, it is possible to predict the products of a reaction and to design more efficient synthetic routes. The insights gained from these computational studies can be invaluable for guiding experimental work and for developing new chemical transformations.

Molecular Orbital Theory Applications to Reactivity Predictions

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, the HOMO and LUMO, are particularly important in this regard. researchgate.net The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energies and shapes of the HOMO and LUMO of this compound can be calculated using DFT. This information can then be used to predict the molecule's reactivity towards electrophiles and nucleophiles. For example, regions of the molecule where the HOMO is localized will be susceptible to electrophilic attack, while regions where the LUMO is localized will be susceptible to nucleophilic attack. This approach allows for a qualitative prediction of the regioselectivity of chemical reactions.

Quantum Chemical Descriptors for Understanding Molecular Behavior

A variety of quantum chemical descriptors can be calculated to provide a more quantitative understanding of a molecule's behavior. These descriptors, derived from the principles of conceptual DFT, can be used to rationalize and predict chemical reactivity. rasayanjournal.co.in

By calculating these descriptors for this compound, it is possible to gain a deeper understanding of its chemical properties and to predict its behavior in different chemical environments. These computational tools provide a powerful complement to experimental studies, enabling a more comprehensive understanding of this complex molecule.

Table of Quantum Chemical Descriptors:

DescriptorDefinitionSignificance for Reactivity
Ionization Potential (I)Energy required to remove an electronRelated to the ability to donate electrons
Electron Affinity (A)Energy released upon adding an electronRelated to the ability to accept electrons
Electronegativity (χ)The power of an atom to attract electronsIndicates the tendency to attract electrons in a bond
Chemical Hardness (η)Resistance to change in electron distributionHard molecules are less reactive
Electrophilicity Index (ω)A measure of the electrophilic characterHigher values indicate a stronger electrophile

Analytical Chemistry Approaches for Detection and Quantification

Chromatographic Methods for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of "3-Bromo-2-methylaminomethyl-phenylamine," providing powerful means to separate it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative analysis and purity assessment of "this compound." Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated on a nonpolar stationary phase (such as C18 or C8) with a polar mobile phase.

The method involves injecting a solution of the compound into the HPLC system, where it travels through the column. Separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. The retention time is characteristic of the compound under specific conditions, while the peak area is proportional to its concentration, allowing for precise quantification.

Method validation is crucial to ensure the reliability of HPLC results. Key validation parameters, based on established guidelines for similar aromatic amine compounds, are summarized below.

Table 1: Typical HPLC Validation Parameters

ParameterTypical SpecificationDescription
Linearity (R²) ≥ 0.999Indicates a direct proportional relationship between detector response and concentration over a specified range.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the experimental value to the true value, often assessed by spiking samples with a known amount of analyte.
Precision (% RSD) ≤ 2.0%Demonstrates the closeness of repeated measurements. Intra-day precision assesses variability within a single day, while inter-day assesses it over several days.
Limit of Detection (LOD) ~0.01 - 0.1 µg/mLThe lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mLThe lowest concentration of the analyte that can be accurately and precisely quantified.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but its application to "this compound" typically requires a derivatization step. scirp.orgscirp.org The primary and secondary amine groups in the molecule make it polar and relatively non-volatile, which can lead to poor peak shape and thermal decomposition in the hot GC injector. scirp.orgscirp.org

To overcome this, the amine groups are converted into less polar, more volatile derivatives through reactions such as acylation (e.g., with trifluoroacetic anhydride) or silylation. tandfonline.com This process transforms the polar N-H bonds into more stable and less interactive groups, improving chromatographic performance. mdpi.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 or HP-5 column). scirp.org A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides definitive identification of the derivative and any impurities. tandfonline.comnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for monitoring the progress of chemical reactions that synthesize or involve "this compound." researchgate.netnih.govthieme.de This technique is invaluable in a synthetic laboratory for quickly determining if a reaction is complete. rochester.edu

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting materials. rochester.edu The plate is then developed in a chamber with an appropriate solvent system. The components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. By observing the disappearance of the starting material spot and the appearance of a new product spot under UV light, a chemist can effectively track the reaction's progression. rsc.org The relative positions of the spots, quantified by the retention factor (Rf) value, help in identifying the product versus the reactants.

Spectrophotometric Methods (UV-Vis) for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry can be a straightforward method for determining the concentration of "this compound" in a solution, provided the sample matrix is simple and free of interfering substances. The aniline-based structure of the molecule contains a chromophore that absorbs light in the UV region of the electromagnetic spectrum. researchgate.netnih.govacs.org

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. iosrjournals.org While rapid and accessible, this method lacks the specificity of chromatographic techniques and is best suited for pure samples or for quick estimations of concentration.

Advanced Mass Spectrometry Techniques for Identification and Purity (e.g., LC-MS/MS)

For unambiguous identification and highly sensitive purity assessment, hyphenated mass spectrometry techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable. sigmaaldrich.comresearchgate.netnih.gov This method combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In an LC-MS/MS analysis, the sample is first separated by the LC system. The eluent is then directed into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where the analyte molecules are ionized, typically by protonation to form [M+H]⁺ ions. shimadzu.com

In the tandem mass spectrometer, a specific precursor ion (the [M+H]⁺ ion of the target compound) is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and allows for the detection of the analyte at very low levels, even in complex matrices, making it ideal for impurity profiling. researchgate.net

Table 2: Hypothetical LC-MS/MS Parameters for Analysis

ParameterValue
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 215/217 (due to Br isotopes)
Product Ion 1 (Q3) Specific fragment m/z
Product Ion 2 (Q3) Specific fragment m/z
Collision Energy Optimized for fragmentation

Titration Methods for Amine Quantification

Titration offers a classic and reliable method for quantifying the total amine content of "this compound." Because the compound contains basic primary and secondary amine groups, it can be assayed via acid-base titration.

Due to the weak basicity of aromatic amines and their potential for low solubility in water, a non-aqueous titration is often the preferred method. vedantu.comsips.org.in This involves dissolving the sample in a non-aqueous solvent, such as glacial acetic acid, which can enhance the basicity of the weak amines. vedantu.comslideshare.net The solution is then titrated with a standardized solution of a strong acid, most commonly perchloric acid in acetic acid. rsc.org

The endpoint of the titration can be detected either potentiometrically, by monitoring the change in potential with a suitable electrode, or visually, with an indicator like crystal violet, which changes color from violet (basic) to yellowish-green (acidic) at the endpoint. sips.org.ingfschemicals.com This method provides a quantitative measure of the total basic amine functionality in the molecule.

Emerging Research Directions and Future Perspectives in Aminomethylphenylamine Chemistry

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on atom economy and sustainability. jocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste. primescholars.com

Table 1: Comparison of Potential Synthetic Strategies for 3-Bromo-2-methylaminomethyl-phenylamine

Synthetic ApproachPotential AdvantagesPotential Disadvantages
Traditional Linear SynthesisWell-established reaction stepsLow overall yield, significant waste generation, poor atom economy
Convergent SynthesisHigher overall yield, easier purification of intermediatesRequires careful planning and optimization of fragment coupling
Catalytic One-Pot SynthesisHigh atom economy, reduced waste, energy and time efficientCatalyst sensitivity, potential for side reactions

The pursuit of sustainability in the synthesis of aminomethylphenylamines also extends to the use of renewable starting materials and greener solvent systems. Research into biomass-derived precursors and the use of supercritical fluids or aqueous reaction media could further enhance the environmental credentials of these synthetic routes.

Exploration of New Catalytic Applications for the Compound or its Derivatives

The structural motifs present in this compound, namely the phenylamine and aminomethyl groups, suggest a rich potential for catalytic applications. Phenylamine derivatives have been explored as ligands in transition metal catalysis, and the presence of both a bromine atom and amino groups in this compound offers multiple sites for coordination or further functionalization.

Derivatives of this compound could be designed as novel ligands for a variety of catalytic transformations. For example, the synthesis of chiral derivatives could open avenues in asymmetric catalysis, a critical area in the production of enantiomerically pure compounds. The bidentate nature of the aminomethylphenylamine scaffold could be exploited to chelate metal centers, thereby stabilizing catalytic species and influencing their reactivity and selectivity.

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalytic ApplicationRationalePotential Impact
Cross-Coupling ReactionsPhenylamine as a ligand for palladium or nickel catalystsDevelopment of more efficient and selective C-C and C-N bond formation reactions
Asymmetric HydrogenationChiral derivatives as ligands for rhodium or ruthenium catalystsAccess to enantiomerically enriched products for various applications
Oxidation CatalysisCoordination to redox-active metalsDevelopment of green and selective oxidation methods

Further research could involve the immobilization of these catalytic derivatives on solid supports, facilitating catalyst recovery and reuse, which is a key principle of sustainable chemistry.

Design of Advanced Materials Incorporating Substituted Phenylamine Moieties

Substituted phenylamines, particularly triphenylamines, are known for their electro-active and photo-active properties, making them valuable components in the design of advanced materials. nih.gov The incorporation of the this compound moiety into polymeric or supramolecular structures could lead to the development of novel materials with tailored electronic and optical properties.

The bromine atom on the phenyl ring provides a convenient handle for polymerization reactions, such as Suzuki or Sonogashira coupling, allowing for the creation of conjugated polymers. mdpi.com These polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The amino groups can participate in hydrogen bonding, which can be utilized to direct the self-assembly of molecules into well-defined supramolecular architectures.

Furthermore, the incorporation of these phenylamine moieties into polymer backbones can enhance their thermal stability and processability. mdpi.com The ability to tune the electronic properties through further substitution on the phenyl ring or the amino groups offers a high degree of modularity in the design of these materials.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines (excluding direct clinical applications)

The unique structure of this compound positions it at the intersection of organic chemistry and other scientific fields, fostering interdisciplinary research.

Materials Science: As discussed, the compound can serve as a building block for functional organic materials. Collaborative research between organic chemists and materials scientists will be crucial to fully realize the potential of these materials in electronic and optical devices. fau.edu

Supramolecular Chemistry: The hydrogen bonding capabilities of the amino groups and the potential for halogen bonding involving the bromine atom make this molecule an interesting candidate for the construction of complex supramolecular assemblies. rsc.org These assemblies could exhibit interesting host-guest chemistry or be used to create novel functional nanostructures.

Computational Chemistry: Theoretical studies can provide valuable insights into the electronic structure, reactivity, and potential applications of this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, can be used to predict the outcomes of reactions, understand catalytic mechanisms, and guide the design of new materials with desired properties.

Outlook on Expanding the Chemical Space of Aminomethylphenylamines for Research Applications

Expanding the chemical space around the this compound scaffold is a key strategy for unlocking new scientific discoveries. nih.gov The generation of a diverse library of analogues will enable a systematic exploration of structure-property relationships and the identification of compounds with optimized performance in various applications. digitellinc.comresearchgate.net

Strategies for expanding this chemical space include:

Modification of the Phenyl Ring: Introduction of different substituents at various positions on the phenyl ring can modulate the electronic and steric properties of the molecule.

Variation of the Amino Groups: Altering the substituents on the nitrogen atoms can influence the compound's coordination properties, solubility, and self-assembly behavior.

Derivatization of the Bromine Atom: The bromine atom can be replaced with a wide range of other functional groups through cross-coupling reactions, providing access to a vast array of new structures.

High-throughput synthesis and screening methodologies can accelerate the exploration of this expanded chemical space. nih.gov The development of chemoinformatic tools will also be essential for managing and analyzing the large datasets generated, and for guiding the rational design of new aminomethylphenylamine derivatives with targeted functionalities. nih.gov The continued exploration of this chemical family holds significant promise for advancing fundamental chemical knowledge and enabling technological innovation across multiple disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.